molecular formula C20H23N5O8 B14730341 N-(2-Dimethylaminopropionyl)-1-indanamine picrate CAS No. 6520-56-5

N-(2-Dimethylaminopropionyl)-1-indanamine picrate

Cat. No.: B14730341
CAS No.: 6520-56-5
M. Wt: 461.4 g/mol
InChI Key: UYXSBDKJZLNNCT-UHFFFAOYSA-N
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Description

N-(2-Dimethylaminopropionyl)-1-indanamine picrate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylaminopropionyl group attached to an indanamine core, and a picrate group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Dimethylaminopropionyl)-1-indanamine picrate typically involves a multi-step process. One common method starts with the preparation of the indanamine core, followed by the introduction of the dimethylaminopropionyl group. The final step involves the addition of the picrate group.

    Preparation of Indanamine Core: The indanamine core can be synthesized through a Friedel-Crafts acylation reaction, followed by reduction and amination steps.

    Introduction of Dimethylaminopropionyl Group: This step involves the reaction of the indanamine core with 2-dimethylaminopropionyl chloride in the presence of a base such as triethylamine.

    Addition of Picrate Group: The final step involves the reaction of the intermediate product with picric acid to form the picrate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(2-Dimethylaminopropionyl)-1-indanamine picrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminopropionyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indanamine core.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(2-Dimethylaminopropionyl)-1-indanamine picrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on neurotransmitter systems.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Dimethylaminopropionyl)-1-indanamine picrate involves its interaction with specific molecular targets and pathways. The compound can interact with neurotransmitter receptors, enzymes, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-Dimethylaminopropionyl)-1-indanamine picrate can be compared with other similar compounds, such as:

    N-(2-Dimethylaminopropionyl)-1-indanamine: Lacks the picrate group, resulting in different chemical and physical properties.

    N-(2-Dimethylaminopropionyl)-1-indanamine nitrate: Contains a nitrate group instead of a picrate group, leading to different reactivity and applications.

    N-(2-Dimethylaminopropionyl)-1-indanamine sulfate: Contains a sulfate group, which affects its solubility and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct properties and makes it suitable for specific applications in research and industry.

Properties

CAS No.

6520-56-5

Molecular Formula

C20H23N5O8

Molecular Weight

461.4 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-3-(dimethylamino)propanamide;2,4,6-trinitrophenol

InChI

InChI=1S/C14H20N2O.C6H3N3O7/c1-16(2)10-9-14(17)15-13-8-7-11-5-3-4-6-12(11)13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-6,13H,7-10H2,1-2H3,(H,15,17);1-2,10H

InChI Key

UYXSBDKJZLNNCT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)NC1CCC2=CC=CC=C12.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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